Chiral Purity: Definitive (R)-Stereochemistry for Enantioselective Applications vs. (S)-Isomer
The procurement value of (R)-1-Methylazetidine-2-carboxylic acid is directly tied to its defined (R)-stereochemistry, which is critical for applications requiring a specific three-dimensional shape. The compound is characterized by its specific optical rotation and distinct chromatographic behavior (e.g., retention time on chiral stationary phases) compared to its enantiomer, (S)-1-Methylazetidine-2-carboxylic acid . While the (S)-isomer is also commercially available, the (R)-isomer is specifically cited as a key building block in asymmetric catalysis and for accessing the correct stereochemistry in peptide mimetics [1].
| Evidence Dimension | Chiral Configuration & Identity |
|---|---|
| Target Compound Data | (2R)-1-methylazetidine-2-carboxylic acid; InChIKey: FDNMFKYCFKRTRC-SCSAIBSYSA-N |
| Comparator Or Baseline | (2S)-1-methylazetidine-2-carboxylic acid (CAS: 255882-95-2); InChIKey: FDNMFKYCFKRTRC-BYPYZUCNSA-N |
| Quantified Difference | Distinct stereoisomer with opposite configuration at C-2; leads to different biological activities and chiral recognition |
| Conditions | N/A |
Why This Matters
Selecting the correct enantiomer is non-negotiable for achieving desired enantioselectivity in catalysis or the intended biological activity of a synthesized molecule.
- [1] Chemenu. (n.d.). CAS 255883-21-7, (R)-1-Methylazetidine-2-carboxylic acid. Retrieved from https://english.chemenu.com View Source
